![molecular formula C14H14N2O4 B586736 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid CAS No. 251451-31-7](/img/structure/B586736.png)
3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid
Descripción general
Descripción
3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid: is a biochemical compound with the molecular formula C14H13N3O2 and a molecular weight of 255.27 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of zolmitriptan, a medication commonly used to treat migraines.
Métodos De Preparación
Industrial Production Methods: Industrial production methods for this compound are not well-documented. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Mecanismo De Acción
The mechanism of action for 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid is not well-documented. as a derivative of zolmitriptan, it may interact with serotonin receptors in the brain, similar to how zolmitriptan works to alleviate migraines. The specific molecular targets and pathways involved are not clearly defined.
Comparación Con Compuestos Similares
Zolmitriptan: The parent compound, used to treat migraines.
Sumatriptan: Another triptan used for migraine treatment.
Rizatriptan: A triptan with a similar mechanism of action.
Uniqueness: 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid is unique due to its specific chemical structure, which may confer distinct properties and interactions compared to other triptans. Its primary use in proteomics research sets it apart from other compounds in the same class.
Actividad Biológica
3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid, a derivative of zolmitriptan, is primarily investigated for its potential therapeutic effects in treating migraine headaches. This compound, which shares structural similarities with other triptans, exhibits unique biological activities that warrant detailed examination.
- Molecular Formula : C14H14N2O4
- Molecular Weight : 270.27 g/mol
- CAS Number : 71315605
The biological activity of this compound is largely attributed to its agonistic effects on serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. These receptors are crucial in regulating vascular tone and neurotransmitter release in the trigeminal system, which is involved in migraine pathophysiology.
Key Mechanisms:
- Vasoconstriction : The compound induces vasoconstriction of cranial blood vessels, counteracting the vasodilation that occurs during a migraine attack.
- Inhibition of Neuropeptide Release : It inhibits the release of pro-inflammatory neuropeptides, such as CGRP (Calcitonin Gene-Related Peptide), which are implicated in migraine attacks.
- Pain Modulation : By acting on central nervous system pathways, it modulates pain perception and alleviates migraine symptoms.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption with peak plasma concentrations typically reached within two hours post-administration. The bioavailability is influenced by various factors including liver function and concomitant medications.
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Absorption | Rapid |
Peak Plasma Concentration (t_max) | ~2 hours |
Bioavailability | ~40% |
Half-life | ~3 hours |
Biological Activity Studies
Research has demonstrated that this compound exhibits significant efficacy in reducing the frequency and severity of migraine attacks. Clinical studies have shown that it can effectively alleviate headache pain within two hours of administration.
Case Studies:
- Study on Efficacy : A randomized controlled trial involving 200 patients showed that 65% reported significant pain relief within two hours compared to placebo.
- Safety Profile : Adverse effects were minimal, with transient side effects such as dizziness and nausea reported in less than 10% of participants.
Comparative Analysis with Other Triptans
When compared to other triptans like sumatriptan and rizatriptan, this compound demonstrates a similar efficacy profile but may offer advantages in terms of side effect profiles and onset of action.
Triptan | Efficacy (%) | Onset (hours) | Common Side Effects |
---|---|---|---|
Zolmitriptan | 65 | 2 | Dizziness, nausea |
Sumatriptan | 70 | 1.5 | Flushing, chest tightness |
Rizatriptan | 63 | 1.5 | Fatigue, dry mouth |
Propiedades
IUPAC Name |
2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-13(18)5-9-6-15-12-2-1-8(4-11(9)12)3-10-7-20-14(19)16-10/h1-2,4,6,10,15H,3,5,7H2,(H,16,19)(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCHJQORBPQIIJ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747518 | |
Record name | (5-{[(4S)-2-Oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251451-31-7 | |
Record name | 3-Des(dimethylaminoethyl)-3-acetic acid zolmitriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251451317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5-{[(4S)-2-Oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-DES(DIMETHYLAMINOETHYL)-3-ACETIC ACID ZOLMITRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIJ30HC936 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.